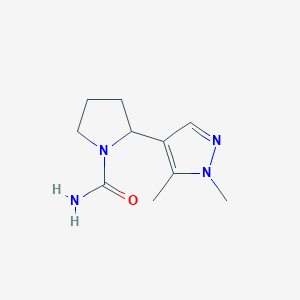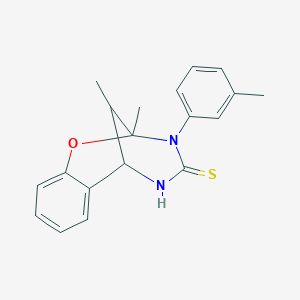
2-(1,5-Dimethylpyrazol-4-yl)pyrrolidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of pyrrolidine derivatives, like DPC, often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .Molecular Structure Analysis
The five-membered pyrrolidine ring is a key feature of DPC. This saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis
Pyrrolidine compounds, like DPC, are often involved in various chemical reactions. For instance, the pyrrolidine ring can be constructed from different cyclic or acyclic precursors, or functionalized if the pyrrolidine ring is preformed .科学的研究の応用
Polymer Synthesis and Characterization
- Synthesis of New Polyamides: Faghihi et al. (2008) reported the synthesis of new polyamides through the direct polycondensation reaction of 2,5-bis[(4-carboxyanilino) carbonyl] pyridine with aromatic diamines. These polyamides, featuring a pyridyl moiety in the main chain, were characterized by FTIR spectroscopy, elemental analyses, inherent viscosity, and solubility tests. They demonstrated good solubility in polar solvents and were studied for their thermal properties, indicating potential applications in materials science (Faghihi & Mozaffari, 2008).
Antituberculosis Activity
- Antituberculosis Agents: Moraski et al. (2011) synthesized 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides and evaluated their in vitro activity against tuberculosis strains, including multi- and extensive drug-resistant strains. Some compounds showed MIC(90) values of ≤ 1 μM, indicating strong potential as antituberculosis agents. This study highlights the importance of novel drug discovery in combating drug-resistant TB (Moraski et al., 2011).
Antimicrobial and Antitumor Activities
- Antimicrobial and Antitumor Properties: El‐Borai et al. (2013) investigated the chemical behavior of certain enaminones towards active methylene reagents to synthesize pyrazolopyridine derivatives. These compounds were tested for their antioxidant activity using DPPH assay and showed significant activity. Additionally, they demonstrated antitumor activity against liver and breast cell lines, alongside antimicrobial activity against various bacteria and fungi (El‐Borai et al., 2013).
Anticancer Activity
- Anticancer Hybrid Molecules: Rasal et al. (2020) explored the design and synthesis of 2,4-dimethyl-1H-pyrrole-3-carboxamide derivatives bearing a benzimidazole moiety for in vitro anticancer activity. These hybrid molecules exhibited promising antiproliferative activity, particularly against MDA-MB human cancer cell lines, suggesting their utility in cancer drug development (Rasal et al., 2020).
DNA Binding and Gene Regulation
- Design of DNA-Binding Peptides: Wade et al. (1992) designed peptides based on pyridine-2-carboxamide-netropsin and 1-methylimidazole-2-carboxamide-netropsin, demonstrating specific binding to the DNA minor groove. These peptides offer insights into the design of molecules capable of gene regulation through specific DNA interactions (Wade et al., 1992).
将来の方向性
The future directions for DPC and similar compounds could involve further exploration of their biological activities and potential applications in medicinal chemistry. The pyrrolidine ring, a key feature of DPC, is a versatile scaffold for the design of new compounds with different biological profiles .
特性
IUPAC Name |
2-(1,5-dimethylpyrazol-4-yl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O/c1-7-8(6-12-13(7)2)9-4-3-5-14(9)10(11)15/h6,9H,3-5H2,1-2H3,(H2,11,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFKONANSUMOAHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C2CCCN2C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![ethyl 4-{[(2Z)-6-bromo-3-(pyridin-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B2955080.png)

![N-(5-(tert-butyl)-2-(trichloromethyl)benzo[d][1,3]dioxol-2-yl)-2,6-dimethylmorpholine-4-carboxamide](/img/structure/B2955083.png)


![2-Cyclopropyl-5-((3-fluoro-4-methoxyphenyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2955091.png)
![1-[(Z)-2-(1H-1,2,3-Benzotriazol-1-yl)-1-chloroethenyl]-1H-1,2,3-benzotriazole](/img/structure/B2955094.png)

![4-(4-methoxybenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one](/img/structure/B2955096.png)
![4-[4-(4-Methoxyphenyl)pyrimidin-2-yl]-N-[3-[methyl(prop-2-ynyl)amino]propyl]piperidine-1-carboxamide](/img/structure/B2955098.png)
![1-{4-[(2-Chloro-1,3-thiazol-5-yl)methyl]piperazin-1-yl}ethan-1-one](/img/structure/B2955099.png)
![2-(cyanomethyl)-N-cyclopentyl-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2955101.png)
![6-(2-Methoxyphenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2955102.png)

